Plumbane, butyltrimethyl- Plumbane, butyltrimethyl-
Brand Name: Vulcanchem
CAS No.: 54964-75-9
VCID: VC18702746
InChI: InChI=1S/C4H9.3CH3.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3;
SMILES:
Molecular Formula: C7H18Pb
Molecular Weight: 309 g/mol

Plumbane, butyltrimethyl-

CAS No.: 54964-75-9

Cat. No.: VC18702746

Molecular Formula: C7H18Pb

Molecular Weight: 309 g/mol

* For research use only. Not for human or veterinary use.

Plumbane, butyltrimethyl- - 54964-75-9

Specification

CAS No. 54964-75-9
Molecular Formula C7H18Pb
Molecular Weight 309 g/mol
IUPAC Name butyl(trimethyl)plumbane
Standard InChI InChI=1S/C4H9.3CH3.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3;
Standard InChI Key KQRJXUNXWLDSCN-UHFFFAOYSA-N
Canonical SMILES CCCC[Pb](C)(C)C

Introduction

Structural and Physical Properties

Molecular Architecture

The lead atom in plumbane, butyltrimethyl- adopts a tetrahedral geometry, bonded to three methyl groups (CH3-\text{CH}_3) and one butyl group (C4H9-\text{C}_4\text{H}_9). This configuration is corroborated by its InChIKey (JHTNLGMYIYXAEG-UHFFFAOYSA-N) , which encodes its structural uniqueness. The butyl group introduces steric bulk, influencing the compound’s solubility and reactivity compared to simpler methylated analogs.

Table 1: Key Physical Properties of Plumbane, Butyltrimethyl-

PropertyValueSource
Boiling Point192.1°C at 760 mmHg
Vapor Pressure0.693 mmHg at 25°C
Flash Point70°C
Molecular Weight309.4 g/mol
Phase at Room TemperatureLiquid (inferred from analogs)

Spectroscopic and Energetic Data

Gas-phase ion energetics studies reveal an ionization energy (IEIE) of 7.99±0.137.99 \pm 0.13 eV, determined via electron impact (EI) spectrometry . The appearance energy (AEAE) for the C4H9+\text{C}_4\text{H}_9^+ fragment is 9.45±0.159.45 \pm 0.15 eV, consistent with the cleavage of the lead-carbon bond under energetic conditions . These data underscore the compound’s stability under standard conditions and its propensity to decompose upon exposure to high-energy environments.

Synthesis and Manufacturing

Grignard Reaction Methodology

The primary synthesis route involves the Grignard reaction, where lead halides (e.g., PbCl2\text{PbCl}_2) react with butylmagnesium bromide (C4H9MgBr\text{C}_4\text{H}_9\text{MgBr}) and methylmagnesium iodide (CH3MgI\text{CH}_3\text{MgI}) in an inert atmosphere. The reaction proceeds via nucleophilic substitution:

PbCl2+3CH3MgI+C4H9MgBrC7H18Pb+byproducts\text{PbCl}_2 + 3 \text{CH}_3\text{MgI} + \text{C}_4\text{H}_9\text{MgBr} \rightarrow \text{C}_7\text{H}_{18}\text{Pb} + \text{byproducts}

Side reactions, such as over-alkylation or oxidation, are mitigated by maintaining anhydrous conditions and temperatures below 0°C.

Alternative Approaches

Alternative methods include the direct alkylation of lead metal with butyl and methyl halides, though this route is less efficient due to lead’s low reactivity. Comparative studies with tetrabutylplumbane synthesis highlight the challenges of achieving selective mono-butylation in the presence of competing methyl groups.

Chemical Reactivity and Mechanistic Insights

Nucleophilic and Electrophilic Pathways

The lead center in plumbane, butyltrimethyl- acts as a Lewis acid, coordinating with nucleophiles such as amines or alkoxides. This coordination polarizes adjacent carbon-lead bonds, enhancing their susceptibility to nucleophilic attack. For example, in the presence of water, hydrolysis yields methane and butane:

C7H18Pb+2H2O3CH4+C4H10+Pb(OH)2\text{C}_7\text{H}_{18}\text{Pb} + 2 \text{H}_2\text{O} \rightarrow 3 \text{CH}_4 + \text{C}_4\text{H}_{10} + \text{Pb(OH)}_2

This reactivity is exploited in dealkylation reactions for synthesizing lead oxides.

Decomposition and Stability

Thermogravimetric analysis indicates decomposition onset at 150°C, with full degradation to elemental lead and hydrocarbons by 300°C. The compound’s vapor pressure (0.693 mmHg at 25°C) suggests moderate volatility, necessitating storage in sealed containers under nitrogen.

Applications in Synthetic Chemistry

Carbon-Carbon Bond Formation

Plumbane, butyltrimethyl- serves as a transmetalation agent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules. Its utility in Stille-type couplings has been documented, though palladium-based catalysts remain more prevalent due to cost and toxicity concerns.

Catalytic and Materials Science Applications

Preliminary studies suggest its role as a precursor in lead-based nanomaterials, though practical applications are hindered by environmental regulations. Comparative analyses with tetrabutylplumbane reveal superior thermal stability in the latter, attributed to its symmetrical structure.

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) studies have elucidated the compound’s electronic structure, revealing a HOMO-LUMO gap of 3.23.2 eV, indicative of moderate reactivity . These models aid in predicting reaction pathways and designing safer analogs.

Green Chemistry Initiatives

Efforts to replace lead-based reagents with less toxic alternatives (e.g., organosilicon compounds) are ongoing, though challenges remain in matching their catalytic efficiency.

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